molecular formula C14H20Br2N2 B217030 (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide CAS No. 101931-21-9

(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide

Cat. No.: B217030
CAS No.: 101931-21-9
M. Wt: 376.13 g/mol
InChI Key: LHMKWOIURHALHZ-UHFFFAOYSA-N
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Description

(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.

Industrial Production Methods

Industrial production of quaternary ammonium salts like this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quaternary ammonium salts can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: These compounds are generally resistant to reduction due to the stability of the quaternary ammonium group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the alkyl groups attached to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Biology

In biological research, quaternary ammonium salts are often used as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Medicine

Medically, these compounds are explored for their potential use in drug delivery systems, particularly in targeting specific cells or tissues.

Industry

Industrially, quaternary ammonium salts are used in the formulation of disinfectants, surfactants, and fabric softeners.

Mechanism of Action

The mechanism of action of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide involves its interaction with cell membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in biochemical research for the extraction of DNA.

Uniqueness

(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is unique due to its specific structural features, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium salts.

Properties

CAS No.

101931-21-9

Molecular Formula

C14H20Br2N2

Molecular Weight

376.13 g/mol

IUPAC Name

(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide

InChI

InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H

InChI Key

LHMKWOIURHALHZ-UHFFFAOYSA-N

SMILES

C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-]

Canonical SMILES

C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-]

Synonyms

1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE

Origin of Product

United States

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